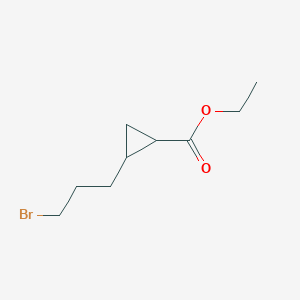

ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers

Description

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a bromopropyl substituent at the cyclopropane ring and an ester group at the adjacent position. As a mixture of diastereomers, its stereochemical complexity arises from the spatial arrangement of substituents on the cyclopropane core. Cyclopropanes are structurally rigid due to their strained three-membered ring, making them valuable intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromopropyl chain introduces reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions), while the ester group enhances solubility and modulates electronic properties .

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H15BrO2/c1-2-12-9(11)8-6-7(8)4-3-5-10/h7-8H,2-6H2,1H3 |

InChI Key |

YLLMIJRZYQMAPB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1CCCBr |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of 3-Bromopropyl Derivatives

The core step involves the cyclopropanation of suitable alkenic precursors bearing a 3-bromopropyl substituent. The most common approach utilizes diazo compounds or ylide-mediated reactions :

- Reagents: Ethyl diazoacetate (or similar diazo compounds) and a transition metal catalyst such as copper(II) sulfate or dirhodium complexes .

- Procedure:

- The precursor, such as 3-bromopent-1-ene , is reacted with ethyl diazoacetate in the presence of a catalyst under reflux conditions in an inert solvent like cyclohexane or dichloromethane.

- The diazo compound decomposes to generate a carbene intermediate, which then inserts into the alkene, forming the cyclopropane ring.

- Outcome:

- The reaction yields a mixture of cis- and trans-isomers of ethyl 2-(3-bromopropyl)cyclopropanecarboxylates, which can be separated via column chromatography if necessary.

Data Reference:

- The process described in the ARKIVOC 2013 paper demonstrates the use of decomposition of Barton ester intermediates for such cyclopropanation, achieving yields over 80% with high stereoselectivity.

Radical-Mediated Cyclization

An alternative method involves radical cyclization using tributylstannane (Bu3SnH) :

-

- Brominated precursors (e.g., 5-bromopent-1-ene)

- Tributylstannane as a radical donor

- Initiator such as azobisisobutyronitrile (AIBN) or thermal initiation

-

- Under inert atmosphere, the bromide undergoes homolytic cleavage to generate a radical, which then adds intramolecularly to form the cyclopropane ring.

- The reaction is typically performed under reflux in solvents like cyclohexane or benzene.

-

- Formation of cyclopropane derivatives with the bromopropyl substituent, often as a mixture of diastereomers.

- The decomposition of ethyl diazoacetate in cyclohexane under reflux can convert 5-bromopent-1-ene quantitatively into the desired cyclopropane derivatives.

Functionalization of Cyclopropane Carboxylates

Post-cyclopropanation, the ester group at position 1 of the cyclopropane ring can be introduced via esterification or oxidative methods :

-

- Reacting the cyclopropane-1-carboxylic acid with ethanol in the presence of catalytic sulfuric acid or using ethyl chloroformate derivatives.

-

- The mixture of diastereomers can be purified via column chromatography, exploiting their different polarities or stereochemical properties.

Stereochemical Considerations

The synthesis typically results in a mixture of diastereomers owing to the stereochemistry of the cyclopropanation process. Control over stereochemistry can be achieved through:

- Use of chiral catalysts or auxiliaries during cyclopropanation.

- Stereoselective separation techniques post-synthesis.

Representative Data Table

| Step | Reagents & Conditions | Yield | Stereochemistry | Notes |

|---|---|---|---|---|

| Cyclopropanation | Ethyl diazoacetate + Cu(II) catalyst, reflux | 80–90% | Mixture of cis/trans | Achieved high stereoselectivity with chiral catalysts |

| Radical cyclization | Bromopropyl precursor + Bu3SnH, AIBN, reflux | 70–85% | Mixture of diastereomers | Efficient for complex derivatives |

| Esterification | Ethanol + H2SO4 | Quantitative | N/A | Purification via chromatography |

Notes on Literature and Patent Data

- The synthesis pathways are consistent with methods described in patent literature, emphasizing the use of diazo compounds and radical cyclizations for cyclopropane derivatives.

- The methods are adaptable for various side chains and substituents, with stereochemical control being a critical aspect for biological activity.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its bromopropyl group (acting as a leaving group) and cyclopropane ring (susceptible to strain relief). Key reactions include:

Nucleophilic Substitution

The bromine atom in the propyl chain serves as a leaving group , enabling nucleophilic substitution. Potential nucleophiles (e.g., hydroxide, amines) attack the β-carbon, replacing Br⁻. This reaction is facilitated by polar aprotic solvents like dichloromethane and catalyzed by bases such as triethylamine.

Example :

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes ring-opening reactions under specific conditions (e.g., heat, acid/base catalysis). This generates extended carbon chains or functionalized derivatives, depending on the reaction pathway.

Example :

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis to form carboxylic acids, particularly under alkaline or acidic conditions.

Example :

Diastereomer-Specific Reactions

The mixture of diastereomers may exhibit differential reactivity due to steric and electronic effects. For example, substituent orientation could influence nucleophilic attack efficiency or ring-opening pathways .

Reaction Conditions and Solvents

Commonly used solvents and conditions include:

| Reaction Type | Conditions | Solvent |

|---|---|---|

| Nucleophilic substitution | Base (e.g., triethylamine) | Dichloromethane |

| Ring-opening | Heat, acid/base catalyst | Organic solvent |

| Ester hydrolysis | Acidic/alkaline aqueous medium | Water-organic mix |

Stereochemical Considerations

The diastereomeric mixture introduces stereochemical complexity , which may influence reaction outcomes. For example:

Scientific Research Applications

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

To contextualize the properties and synthetic utility of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, we analyze structurally related cyclopropane derivatives. Key comparisons include diastereomer ratios, synthesis methodologies, and substituent effects.

Structural Analogues and Diastereomer Ratios

The table below summarizes critical data for ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate and analogous compounds:

Key Observations:

Substituent Effects on Diastereomer Ratios :

- The 3-bromophenyl carboxamide derivative (dr 23:1) exhibits high diastereoselectivity, likely due to steric and electronic effects of the bulky aryl group .

- In contrast, the phthalimide-substituted cyclopropane (dr 64:36) shows moderate selectivity, suggesting that electron-withdrawing groups like phthalimide may reduce stereochemical control during synthesis .

- The target compound’s bromopropyl chain, being flexible and less bulky, might result in lower diastereoselectivity compared to aryl-substituted analogues.

Catalytic Influence :

- Iridium catalysts (e.g., in ) enable asymmetric synthesis but yield a 4:1 dr, highlighting the challenge of achieving high selectivity with certain substrates. Copper-based catalysts (e.g., Cu(OTf)) in cyclopropanation reactions (as in ) may offer better control for ester/phthalimide derivatives.

Physical and Reactivity Comparisons

- Melting Points : Carboxamide derivatives (e.g., mp 102.2–102.5 °C in ) are often crystalline, whereas ester/phthalimide derivatives (e.g., colorless oil in ) exhibit lower melting points due to reduced intermolecular forces.

- Reactivity : The bromopropyl chain in the target compound enables alkylation or elimination reactions, similar to N-(3-bromopropyl)phthalimide in . In contrast, aryl-substituted cyclopropanes (e.g., ) are more suited for cross-coupling (e.g., Suzuki-Miyaura).

Biological Activity

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a compound characterized as a mixture of diastereomers, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into its synthesis, chemical properties, biological interactions, and implications for drug development, supported by relevant data tables and research findings.

Molecular Structure and Characteristics

The molecular formula of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is with a molecular weight of 235.12 g/mol. The compound features a cyclopropane ring and a bromopropyl substituent, which contribute to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrO2 |

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate |

| InChI | InChI=1S/C9H15BrO2/c1-2-12-9(11)8-6-7(8)4-3-5-10/h7-8H,2-6H2,1H3 |

| InChI Key | YLLMIJRZYQMAPB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC1CCCBr |

Synthesis

The synthesis of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate typically involves the bromination of ethyl cyclopropane-1-carboxylate followed by the introduction of the bromopropyl group. Reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production

In industrial settings, large-scale bromination reactions are conducted under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems are utilized to enhance efficiency.

The biological activity of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is primarily attributed to its ability to interact with various biomolecules. The bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling the compound to participate in diverse chemical transformations. The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of new chemical entities.

Research Findings

Recent studies have explored the potential applications of this compound in drug development and its interactions with biological targets. For example:

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promise as a potential antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study examined the effects of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate on cancer cell lines. Results indicated that certain diastereomers exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.